3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Beschreibung
The compound 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine derivative featuring a 4-fluorophenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety substituted with a 3,4,5-trimethoxyphenyl group at position 6. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may synergistically influence its physicochemical and biological properties. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the trimethoxyphenyl group is associated with anti-inflammatory and antimicrobial activities in related compounds .
Eigenschaften
IUPAC Name |
5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4S/c1-28-17-10-14(11-18(29-2)21(17)30-3)22-24-19(31-27-22)12-32-20-9-8-16(25-26-20)13-4-6-15(23)7-5-13/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHJKHRLJHHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridazine core, followed by the introduction of the fluorophenyl and trimethoxyphenyl-oxadiazole groups. Common reaction conditions include:
Formation of the Pyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the pyridazine core.
Attachment of the Trimethoxyphenyl-Oxadiazole Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for interactions with biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds with desired properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include signal transduction pathways, enzyme inhibition, and receptor modulation, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related pyridazine and oxadiazole derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 3,4,5-trimethoxyphenyl group (target compound, F840-0408) is linked to enhanced anti-inflammatory activity in triazole-thiadiazine derivatives, likely due to improved binding interactions with hydrophobic pockets in target proteins .
- The 4-fluorophenyl group (target compound) correlates with antimicrobial efficacy in tetrahydropyrimidine analogs, suggesting fluorine’s role in modulating electron density and membrane permeability .
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (target compound) improve solubility and hydrogen-bonding capacity compared to lipophilic substituents like ethyl or trifluoromethyl (CF₃) .
Derivatives with lower molecular weights (e.g., 402.52 g/mol in ) may offer improved pharmacokinetics .
Synthetic Accessibility :
- The sulfanyl-linked pyridazine-oxadiazole scaffold is synthesized via nucleophilic substitution, as demonstrated in sulphonate pyridazine analogs (). However, introducing multiple methoxy groups (e.g., 3,4,5-trimethoxyphenyl) requires stringent protection-deprotection strategies .
Research Findings and Implications
- Anti-Inflammatory Potential: Compounds with 3,4,5-trimethoxyphenyl groups exhibit dose-dependent COX-2 inhibition, comparable to ketorolac in murine models . The target compound’s trimethoxyphenyl moiety positions it as a candidate for in vivo anti-inflammatory studies.
- Antimicrobial Activity : Fluorophenyl-substituted pyridazines (e.g., ’s compound 2a) show MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting the target compound’s 4-fluorophenyl group could confer similar efficacy .
- SAR Trends : Methoxy groups at meta/para positions enhance binding affinity, while ortho-substituents (e.g., methylsulfanyl in ) may sterically hinder interactions .
Biologische Aktivität
The compound 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 426.48 g/mol. The structure features a pyridazine ring substituted with a sulfanyl group and an oxadiazole moiety, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.48 g/mol |
| Functional Groups | Pyridazine, Oxadiazole, Sulfanyl |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung cancer (A549) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle regulators .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been investigated. Research has shown that oxadiazole derivatives possess antibacterial activity against several pathogenic bacteria. The ability to inhibit bacterial growth may be linked to their interference with bacterial cell wall synthesis or protein synthesis .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of oxadiazole derivatives, a specific compound demonstrated an IC50 value of 92.4 µM against multiple cancer cell lines including colon adenocarcinoma (HT-29) and melanoma (MEXF 462). This suggests that modifications to the oxadiazole structure could enhance biological activity .
Case Study 2: Antimicrobial Activity
Another study focused on the antibacterial effects of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the oxadiazole ring significantly increased antibacterial potency compared to standard antibiotics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of key regulators in the cell cycle.
- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism and proliferation.
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing 3-(4-fluorophenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : Cyclization of acylhydrazides with substituted nitriles under reflux conditions (e.g., POCl₃ as a catalyst).
Sulfanyl linkage : Thiolation of the pyridazine core using mercaptoethanol or thiourea derivatives, followed by alkylation with the oxadiazole-methyl bromide intermediate.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization.
- Characterization : Intermediates are validated via TLC (Rf comparison), NMR (¹H/¹³C for substituent integration), and HRMS (mass accuracy < 2 ppm) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), trimethoxyphenyl (δ ~3.8–4.0 ppm for OCH₃), and pyridazine/oxadiazole protons (δ ~8.0–9.2 ppm).
- FT-IR : Confirm sulfanyl (C–S stretch ~600–700 cm⁻¹) and oxadiazole (C=N ~1600 cm⁻¹) groups.
- HRMS : Verify molecular ion [M+H]⁺ with < 2 ppm deviation.
- XRD (if crystalline) : Resolve π-stacking interactions between aromatic rings .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Screening Framework :
- Antimicrobial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Docking studies on COX-2 or topoisomerase II, followed by enzymatic assays.
- Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfanyl-alkylation step, and what are common pitfalls?
- Optimization Strategies :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiolate ion.
- Temperature control : Maintain 50–60°C to avoid side reactions (e.g., oxidation to disulfides).
- Catalysts : Add catalytic KI to improve alkyl bromide reactivity.
- Pitfalls :
- Moisture sensitivity : Reactions must be anhydrous to prevent hydrolysis of intermediates.
- Byproducts : Monitor via TLC; common byproducts include unreacted thiol or dimerized species .
Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl) impact biological activity?
- SAR Insights :
- Fluorophenyl : Enhances lipophilicity and membrane permeability (logP ~3.5) compared to bromophenyl (logP ~4.2).
- Trimethoxyphenyl : Critical for DNA intercalation (via planar aromatic stacking) and topoisomerase inhibition.
- Sulfanyl linker : Replacing with sulfonyl reduces cytotoxicity (e.g., IC₅₀ increases from 1.2 μM to >10 μM in MCF-7 cells) .
Q. How to resolve contradictory data in cytotoxicity studies across different cell lines?
- Analytical Approach :
Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 μM) to confirm IC₅₀ trends.
Mechanistic profiling : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.
Metabolic interference : Test in glucose-free media to rule out false positives from metabolic inhibitors.
- Case Study : Discrepancies in HeLa vs. A549 cytotoxicity may arise from differential expression of drug efflux pumps (e.g., P-gp) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Protocol :
Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 1Q4K for COX-2).
MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
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